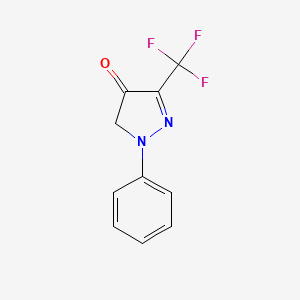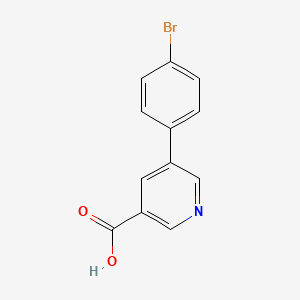
5-(4-Bromophenyl)nicotinic Acid
Overview
Description
5-(4-Bromophenyl)nicotinic Acid, also known as 4-Bromo-5-pyridinecarboxylic acid, is a chemical compound that belongs to the family of Nicotinic Acids. It is used for research and development purposes . The molecular formula is C12H8BrNO2 and the molecular weight is 278.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinic acid molecule attached to a bromophenyl group . The molecular formula is C12H8BrNO2 .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H8BrNO2 and the molecular weight is 278.1 .
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
A study by Khalil et al. (2013) synthesized and evaluated a series of 2-substituted phenyl derivatives of nicotinic acid for their analgesic and anti-inflammatory activities. The compounds with 2-bromophenyl substituent, including 5-(4-Bromophenyl)nicotinic Acid, displayed distinctive analgesic and anti-inflammatory activities, with one compound identified as having a dual anti-inflammatory analgesic profile (Khalil et al., 2013).
Electrochemical Properties in Porphyrin Compounds
Cheng Xiu (2007) prepared binary compounds of porphyrin-nicotinic acid, including this compound, through nucleophilic substitution reactions. These compounds were characterized for their electrochemical properties using cyclic voltammetry, demonstrating unique interactions and behaviors in electrochemical systems (Cheng Xiu, 2007).
Herbicidal Activity and Structure-Activity Relationships
Yu et al. (2021) conducted research on nicotinic acid derivatives for novel herbicidal activities. They designed and synthesized a series of compounds and found that some exhibited excellent herbicidal activity against certain weeds, indicating the potential of this compound in the development of new herbicides (Yu et al., 2021).
Receptor Interactions for Lipid-Lowering Effects
Tunaru et al. (2003) identified that nicotinic acid, including derivatives like this compound, interacts with specific G-protein-coupled receptors in adipose tissue. This interaction mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid, contributing to its use in treating dyslipidemia (Tunaru et al., 2003).
Industrial Applications in Nicotinic Acid Production
Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid from commercially available raw materials, relevant to industrial applications and green chemistry. Their research highlights the importance of efficient and environmentally friendly production methods for compounds like this compound (Lisicki et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(4-Bromophenyl)nicotinic Acid is likely to be the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various regions of the brain and play a crucial role in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of nicotinic acid or niacin. Niacin is involved in the synthesis and salvage pathways of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Result of Action
For instance, some pyrazole-bearing compounds, which are structurally similar, have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)nicotinic Acid, like other nicotinic acid derivatives, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited . Future studies should focus on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
properties
IUPAC Name |
5-(4-bromophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNYKNEGPFGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



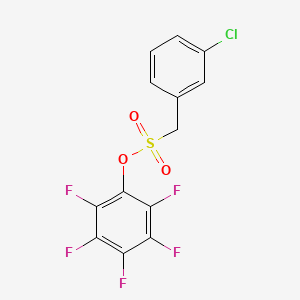


![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)
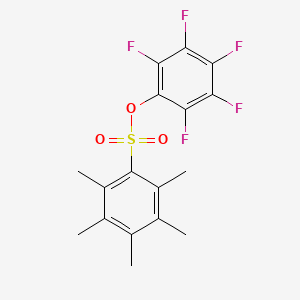
![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)

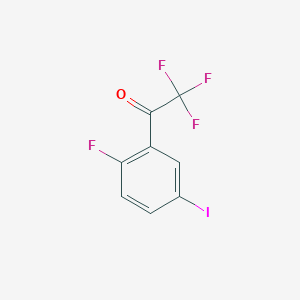
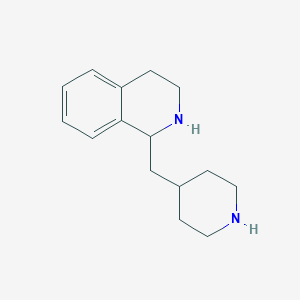
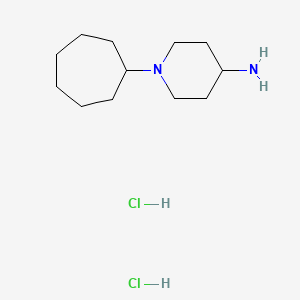
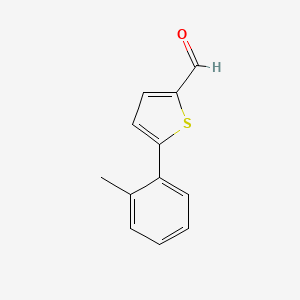
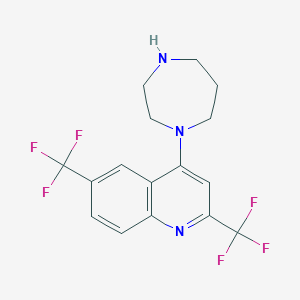
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)
